molecular formula C27H46O4 B13447788 Norteasterone

Norteasterone

Cat. No.: B13447788
M. Wt: 434.7 g/mol
InChI Key: LEHNWZXASREXJG-ODJNXLQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Norteasterone is synthesized through a multi-step process starting from estrone or testosterone. . The reaction conditions typically involve the use of strong bases such as sodium amide and catalysts like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Norteasterone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Norteasterone has a wide range of scientific research applications:

Mechanism of Action

Norteasterone exerts its effects by binding to the progesterone receptor, mimicking the action of natural progesterone. This binding leads to the activation of the receptor and subsequent regulation of gene expression. This compound also has weak androgenic and estrogenic activity, which contributes to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Norteasterone is unique due to its long history of use and well-established safety profile. It is one of the few progestins available as a progestogen-only “mini pill” for birth control . Its versatility in various medical applications and its ability to be used alone or in combination with estrogen make it a valuable compound in hormone therapy .

Properties

Molecular Formula

C27H46O4

Molecular Weight

434.7 g/mol

IUPAC Name

(3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H46O4/c1-15(2)12-24(30)25(31)16(3)19-6-7-20-18-14-23(29)22-13-17(28)8-10-27(22,5)21(18)9-11-26(19,20)4/h15-22,24-25,28,30-31H,6-14H2,1-5H3/t16-,17-,18-,19+,20-,21-,22+,24+,25+,26+,27+/m0/s1

InChI Key

LEHNWZXASREXJG-ODJNXLQUSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)[C@H]([C@@H](CC(C)C)O)O

Canonical SMILES

CC(C)CC(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O)O

Origin of Product

United States

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